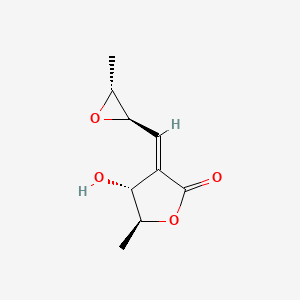
Pinofuranoxin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pinofuranoxin A is a naturally occurring compound classified as an α-alkylidene-β-hydroxy-γ-methyl-γ-butyrolactone with a trans-epoxy side chain. It was first isolated by Evidente and colleagues in 2021 from the invasive pathogen Diplodia sapinea. This compound has garnered significant interest due to its unique structure and potent biological activities, particularly its antifungal properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pinofuranoxin A involves several steps, including Sharpless’s enantioselective epoxidations and dihydroxylations. These methods are effective in controlling the stereochemistry of the compound. The total synthesis of this compound has been achieved through the stereo-controlled synthesis of its stereoisomers .
Industrial Production Methods
The use of enantioselective epoxidations and dihydroxylations would be crucial in maintaining the compound’s stereochemistry during large-scale production .
Chemical Reactions Analysis
Types of Reactions
Pinofuranoxin A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can undergo substitution reactions, particularly at the epoxy and hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens and nucleophiles are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Pinofuranoxin A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying stereochemistry and reaction mechanisms.
Biology: The compound’s antifungal properties make it a valuable tool for studying plant-pathogen interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of antifungal agents.
Industry: This compound can be used in the development of agricultural fungicides.
Mechanism of Action
Pinofuranoxin A exerts its effects primarily through the inhibition of fungal growth. It completely inhibits the growth of Athelia rolfsii and Phytophthora cambivora. The exact molecular targets and pathways involved in its antifungal activity are still under investigation, but it is believed to interfere with key metabolic processes in the fungi .
Comparison with Similar Compounds
These compounds share similar structural features and biological activities, but Pinofuranoxin A is unique in its specific antifungal spectrum and the presence of a trans-epoxy side chain .
List of Similar Compounds
- Marliolide
- Litsenolide
- Litseadioxanin
- Lincomolide
Properties
Molecular Formula |
C9H12O4 |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
(3E,4R,5S)-4-hydroxy-5-methyl-3-[[(2R,3R)-3-methyloxiran-2-yl]methylidene]oxolan-2-one |
InChI |
InChI=1S/C9H12O4/c1-4-7(12-4)3-6-8(10)5(2)13-9(6)11/h3-5,7-8,10H,1-2H3/b6-3+/t4-,5+,7-,8+/m1/s1 |
InChI Key |
NZHUZJZSNIAAJL-SCQRWPESSA-N |
Isomeric SMILES |
C[C@@H]1[C@H](O1)/C=C/2\[C@H]([C@@H](OC2=O)C)O |
Canonical SMILES |
CC1C(O1)C=C2C(C(OC2=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-[12-[4-[(2-aminophenyl)carbamoyl]anilino]-12-oxododecoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B12417513.png)
![2-[4-[(Z)-2-chloro-2-(2,3,4,5,6-pentadeuteriophenyl)-1-phenylethenyl]phenoxy]-N,N-diethylethanamine oxide](/img/structure/B12417516.png)
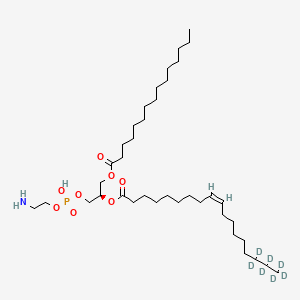
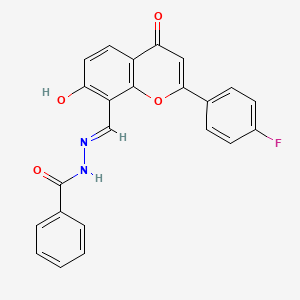
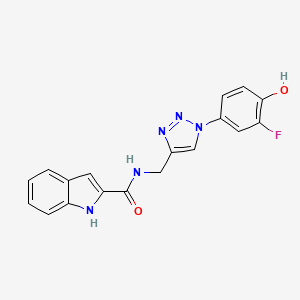
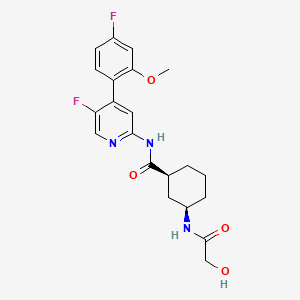
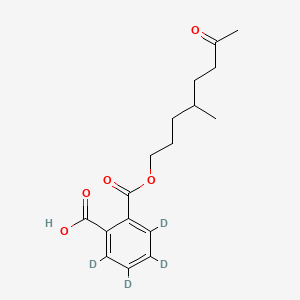
![(3S,9S,12R)-3-benzyl-9-[(6S)-6-hydroxy-6-(oxiran-2-yl)hexyl]-6,6-dimethyl-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B12417545.png)
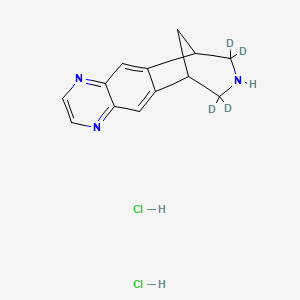
![6-Morpholin-4-yl-4-[6-[6-[[6-(trideuteriomethoxy)pyridin-3-yl]methyl]-3,6-diazabicyclo[3.1.1]heptan-3-yl]pyridin-3-yl]pyrazolo[1,5-a]pyridine-3-carbonitrile](/img/structure/B12417568.png)
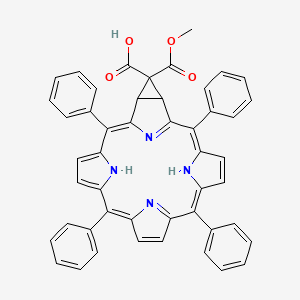
![7-{[(2,2,2,-Trichloroethyl)oxy]carbonyl} Paclitaxel-d5](/img/structure/B12417577.png)

![(6R)-4,4-dideuterio-6-[(3S,8S,9S,10R,13R,14S,17R)-16,16-dideuterio-3-hydroxy-10,13-dimethyl-7-oxo-2,3,4,8,9,11,12,14,15,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid](/img/structure/B12417590.png)
